11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
SCH 39166 is a dopamine D1 receptor antagonist (Ki = 5 nM). It is selective for D1 over D2-4 receptors (Kis = 3,751, >1,000, and 5,934 nM, respectively), however, it also binds to D5 receptors (Ki = 4.4 nM). SCH 39166 inhibits food intake in a dose-dependent manner in rats (ED50 = 0.84 mg/kg). It reduces ethanol intake in Sardinian alcohol-preferring rats and sucrose intake in water-deprived and water-sated rats without affecting food or total fluid intake. SCH 39166 also suppresses cocaine-induced arrhythmias in anesthetized dogs.
Brand Name:
Vulcanchem
CAS No.:
1227675-51-5
VCID:
VC0109888
InChI:
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1
SMILES:
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br
Molecular Formula:
C19H21BrClNO
Molecular Weight:
394.7 g/mol
11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
CAS No.: 1227675-51-5
Cat. No.: VC0109888
Molecular Formula: C19H21BrClNO
Molecular Weight: 394.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | SCH 39166 is a dopamine D1 receptor antagonist (Ki = 5 nM). It is selective for D1 over D2-4 receptors (Kis = 3,751, >1,000, and 5,934 nM, respectively), however, it also binds to D5 receptors (Ki = 4.4 nM). SCH 39166 inhibits food intake in a dose-dependent manner in rats (ED50 = 0.84 mg/kg). It reduces ethanol intake in Sardinian alcohol-preferring rats and sucrose intake in water-deprived and water-sated rats without affecting food or total fluid intake. SCH 39166 also suppresses cocaine-induced arrhythmias in anesthetized dogs. |
|---|---|
| CAS No. | 1227675-51-5 |
| Molecular Formula | C19H21BrClNO |
| Molecular Weight | 394.7 g/mol |
| IUPAC Name | (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide |
| Standard InChI | InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 |
| Standard InChI Key | GAUWIDFICGEZKR-JUOYHRLASA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br |
| SMILES | CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br |
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